molecular formula C17H15ClN2O2 B6559703 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921999-54-4

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6559703
CAS No.: 921999-54-4
M. Wt: 314.8 g/mol
InChI Key: PVJVCTZFKOXDDQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of benzamides and features a chloro group, a methyl group, and a tetrahydroquinoline moiety

Mechanism of Action

Target of Action

Related compounds such as 4-hydroxy-2-quinolones have shown a wide range of pharmaceutical and biological activities , suggesting that this compound may also interact with multiple targets.

Mode of Action

It’s known that the compound has the ability to inhibit the denaturation of protein , which signifies its potential for anti-inflammatory activity.

Biochemical Pathways

Related compounds such as 4-hydroxy-2-quinolones have been shown to interact with various biochemical pathways .

Pharmacokinetics

Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility , which could potentially impact the bioavailability of this compound.

Action Environment

It’s known that chlorine atoms have been used as metabolically more stable isosteres, replacing hydrogen atoms , which could potentially impact the compound’s stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the cyclization of an appropriate precursor, followed by chlorination and subsequent reaction with benzamide derivatives. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can lead to the formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study biological pathways and interactions with biomolecules, contributing to the understanding of cellular processes.

Medicine: In the field of medicine, this compound has been investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include:

  • 2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzamide

  • 2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

  • 2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)benzamide

Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern and the position of the chloro group on the benzamide moiety. This unique structure can influence its reactivity and biological activity, making it distinct in its applications.

Properties

IUPAC Name

2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-20-15-8-7-12(10-11(15)6-9-16(20)21)19-17(22)13-4-2-3-5-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJVCTZFKOXDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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